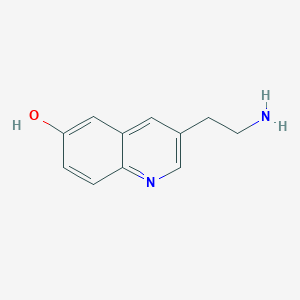

3-(2-Aminoethyl)quinolin-6-ol

Description

General Overview of Quinoline (B57606) Derivatives in Modern Chemical Research

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest due to their broad spectrum of biological activities. jddtonline.infonih.gov In modern chemical research, the quinoline nucleus is recognized as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.gov

The versatility of the quinoline ring system allows for extensive structure-activity relationship (SAR) studies, where modifications to the core structure can fine-tune the biological and pharmacological properties of the resulting compounds. nih.gov Researchers continue to explore new synthetic routes to create novel quinoline derivatives, aiming to develop more effective therapeutic agents for a variety of diseases. nih.govrsc.org The ability of quinoline derivatives to intercalate with DNA and inhibit key enzymes has made them particularly valuable in the development of anticancer therapies. orientjchem.orgnih.gov

Structural Context and Analogous Compounds of 3-(2-Aminoethyl)quinolin-6-ol

The chemical structure of this compound is characterized by a quinoline core with two specific functional groups: a hydroxyl (-OH) group at the 6th position and a 2-aminoethyl [-CH2CH2NH2] group at the 3rd position. The presence of the hydroxyl group and the basic amino group can significantly influence the compound's physicochemical properties, such as its solubility and ability to form hydrogen bonds.

The structural features of this compound place it within a class of quinoline derivatives that are of interest for their potential biological activities. The aminoalkyl side chain, in particular, is a common feature in many biologically active quinolines. For instance, the antimalarial drug primaquine (B1584692) features an aminoalkyl chain at a different position on the quinoline ring.

Below is a table detailing the basic properties of this compound.

| Property | Value |

| CAS Number | 1421605-96-0 |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

Analogous compounds to this compound often involve variations in the position or nature of the substituents on the quinoline ring. For example, quinolineaminoethanols have been synthesized and evaluated for their antibacterial properties. nih.gov Another related area of research involves quinolinone derivatives, which also exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties. mdpi.com

Research Significance and Potential Avenues within Contemporary Heterocyclic Chemistry

The significance of this compound in contemporary heterocyclic chemistry lies in its potential as a building block for the synthesis of more complex molecules and as a lead compound for drug discovery. The functional groups present on the molecule offer sites for further chemical modification, allowing for the creation of a library of related compounds for biological screening.

Potential research avenues for this compound and its derivatives include:

Anticancer Research: Given that many quinoline derivatives exhibit anticancer properties by interacting with DNA or inhibiting protein kinases, this compound could be investigated for similar activities. orientjchem.orgnih.gov

Antimicrobial Drug Development: The quinoline core is present in several antibacterial and antimalarial drugs. rsc.orgnih.gov The specific substitution pattern of this compound may confer novel antimicrobial activities.

Neuropharmacology: Certain quinoline derivatives have been explored as agents for neurodegenerative diseases. For example, a complex quinoline-8-ol derivative has been studied as a potential agent for Parkinson's disease. acs.org The structural motifs of this compound could be relevant in this context.

Chelation Therapy: The presence of the hydroxyl and amino groups suggests that this molecule could act as a chelating agent for metal ions, a property that is relevant in various therapeutic strategies.

The exploration of such avenues will depend on detailed synthetic studies to produce the compound in sufficient quantities for biological evaluation and further derivatization. The continued interest in quinoline chemistry ensures that compounds like this compound will remain relevant subjects of investigation. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1421605-96-0 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(2-aminoethyl)quinolin-6-ol |

InChI |

InChI=1S/C11H12N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3-4,12H2 |

InChI Key |

ZRBWJXJFKGFIBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)CCN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2 Aminoethyl Quinolin 6 Ol

Established Synthetic Routes to the Quinoline (B57606) Core

Several classical and modern synthetic methods provide access to the fundamental quinoline scaffold. Their applicability to the synthesis of 3-(2-Aminoethyl)quinolin-6-ol depends on their tolerance for the required substituents and the availability of appropriately functionalized starting materials.

Adaptations of the Skraup Synthesis for Quinolinol Moieties

The Skraup synthesis, a cornerstone of quinoline chemistry, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of quinolinol moieties, a substituted aniline bearing a hydroxyl group is a logical starting point. For instance, the use of p-aminophenol could theoretically lead to the formation of a 6-hydroxyquinoline (B46185). However, the harsh, strongly acidic and oxidative conditions of the traditional Skraup reaction can be detrimental to certain functional groups and often lead to a lack of regioselectivity, particularly for the introduction of a substituent at the C-3 position. organicreactions.orgresearchgate.net

A modified Skraup-Doebner-Von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol, offers a potential avenue for introducing substitution on the newly formed pyridine (B92270) ring. iipseries.org By selecting an appropriate α,β-unsaturated aldehyde or ketone with a masked aminoethyl precursor, it might be possible to construct the desired 3-substituted quinoline. However, controlling the regiochemistry remains a significant challenge, as 1,4-addition of the aniline to the unsaturated system typically leads to 2- or 4-substituted quinolines. organicreactions.org

| Reactants | Conditions | Product | Notes |

| Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Quinoline | Classic Skraup reaction. wikipedia.org |

| p-Aminophenol, Glycerol, Oxidizing Agent | H₂SO₄, Heat | 6-Hydroxyquinoline | Potential adaptation for quinolinol synthesis. |

| Aniline, α,β-Unsaturated Carbonyl | Acid catalyst | Substituted Quinoline | Doebner-Von Miller modification; regioselectivity is a key challenge. iipseries.org |

Applicability of the Friedländer Synthesis to Aminoethyl-Substituted Quinoline Systems

The Friedländer synthesis is a versatile and widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. alfa-chemistry.comjk-sci.comorganicreactions.orgorganic-chemistry.org This method offers a more controlled approach to regioselectivity compared to the Skraup synthesis. nih.gov

To synthesize this compound via the Friedländer route, a key precursor would be a 2-amino-5-hydroxybenzaldehyde (B3056288) or a 2-amino-5-hydroxyacetophenone. The second component would need to be a ketone containing a protected 2-aminoethyl group, such as a phthalimido- or Boc-protected amino-ketone. The condensation would then be followed by deprotection of the amino group. The regioselectivity of the cyclization is generally reliable, leading to the desired 3-substituted quinoline. nih.gov One of the primary challenges of this approach is the synthesis of the appropriately functionalized starting materials. nih.gov

| 2-Aminoaryl Carbonyl | α-Methylene Ketone | Catalyst | Product |

| 2-Aminobenzaldehyde (B1207257) | Acetaldehyde (B116499) | Base or Acid | Quinoline |

| 2-Amino-5-hydroxybenzaldehyde | N-(4-oxobutyl)phthalimide | Base or Acid | Protected this compound |

Povarov Reaction and Multicomponent Reaction (MCR) Strategies for Quinolines

The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an alkene, is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com As a multicomponent reaction (MCR), it allows for the rapid assembly of complex quinoline structures from simple starting materials. nih.govrsc.org Variations of the Povarov reaction can provide access to substituted quinolines. nih.govorganic-chemistry.org

For the synthesis of this compound, a three-component reaction could be envisioned involving a p-anisidine (B42471) (as a precursor to the 6-hydroxy group), an aldehyde, and an alkene bearing a protected aminoethyl group. The regioselectivity of the Povarov reaction can be influenced by the nature of the reactants and catalysts, with some protocols favoring the formation of 3-substituted quinolines. organic-chemistry.org A key advantage of MCRs is their synthetic efficiency, though optimization of reaction conditions to achieve the desired regioselectivity is often necessary. rsc.orgnih.gov

Intramolecular Cyclization Approaches for Fused Quinoline Frameworks

Intramolecular cyclization strategies offer a high degree of control over the final structure of the quinoline ring. A common approach involves the cyclization of N-substituted anilines containing an appropriately positioned reactive group. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a known method for preparing 3-substituted quinolines. nih.govnih.gov

To apply this to the synthesis of the target molecule, one could start with a protected p-aminophenol derivative that is N-alkylated with a propargyl group bearing a protected aminoethyl side chain. Treatment with an electrophile would then trigger the 6-endo-dig cyclization to form the quinoline ring with the desired substituents at the C-3 and C-6 positions. This method provides excellent regiocontrol, as the positions of the substituents are predetermined by the structure of the starting aniline.

Targeted Synthesis of this compound

While the aforementioned classical reactions provide a conceptual framework, the targeted synthesis of this compound necessitates a more focused approach centered on the strategic design of precursors to ensure regioselective functionalization.

Rational Design of Precursors for Regioselective Functionalization

The successful synthesis of this compound hinges on the careful design of starting materials that guide the formation of the desired substitution pattern. This involves considering the electronic properties of substituents and employing protecting groups to mask reactive functionalities until the appropriate stage of the synthesis.

A plausible retrosynthetic analysis suggests that the target molecule could be constructed from a precursor such as a 2-amino-5-hydroxyaryl ketone and a ketone with a protected aminoethyl side chain, as outlined in the Friedländer approach. The synthesis of these precursors would be a critical step. For example, the 2-amino-5-hydroxyacetophenone could be prepared from p-aminophenol through a series of steps involving protection of the phenol (B47542) and amino groups, followed by Friedel-Crafts acylation and subsequent deprotection.

Another strategy involves the regioselective C-H functionalization of a pre-formed quinolin-6-ol scaffold. researchgate.netmdpi.comnih.gov While direct C-H activation at the C-3 position of quinoline can be challenging, recent advances in catalysis have made such transformations more feasible. polyu.edu.hk This approach would involve first synthesizing quinolin-6-ol and then introducing the aminoethyl group or a precursor at the C-3 position through a directed C-H functionalization reaction.

Optimization of Reaction Conditions and Isolation Protocols

The efficient synthesis of quinoline derivatives hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction times and by-product formation. For compounds like this compound, key parameters that are typically optimized include temperature, catalyst loading, and solvent choice.

Classical methods for constructing the quinoline core, such as the Skraup and Friedländer syntheses, often require harsh conditions. rsc.orgscispace.com Modern approaches focus on refining these conditions. For instance, in reactions analogous to the Skraup synthesis for producing hydroxyquinolines, optimization may involve adjusting the concentration of sulfuric acid and the nature of the oxidizing agent. google.com The addition of dehydrating agents like anhydrous cupric sulfate (B86663) can also be explored to improve the efficiency of cyclization steps by removing water from the reaction system. google.com

Catalyst selection and its concentration are critical variables. In the synthesis of hexahydroquinoline derivatives, for example, the optimization of a green catalyst like ZrOCl₂·8H₂O was performed using a response surface methodology. rsc.org This statistical approach identified an optimal reaction temperature and catalyst amount (e.g., 83.75 °C and 0.15 mol%) to achieve the highest yields. rsc.org Similar design of experiment (DOE) approaches can be applied to the synthesis of this compound to systematically fine-tune reaction parameters.

Table 1: Optimization Parameters for Quinoline Synthesis

| Parameter | Variable Range/Options | Effect on Reaction |

|---|---|---|

| Temperature | 25°C - 180°C | Influences reaction rate and selectivity. Higher temperatures may lead to by-products. |

| Catalyst Loading | 0.1 mol% - 20 mol% | Affects reaction rate. Optimal loading avoids catalyst waste and potential side reactions. |

| Solvent | Protic, Aprotic, or Solvent-free | Impacts solubility of reactants and can influence the reaction mechanism. |

Isolation and purification are crucial for obtaining the final compound in high purity. For hydroxyquinoline derivatives, purification strategies often involve crystallization, column chromatography, or a combination of both. researchgate.net A common method for purifying crude 8-hydroxyquinoline (B1678124) involves dissolving the crude product in a suitable solvent like dichloromethane (B109758) at a slightly elevated temperature, followed by cooling to induce crystallization. google.com The purified product is then collected by filtration. google.com The choice of solvent for crystallization is critical and is determined through solubility studies to ensure high recovery of the pure compound. The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC). google.com

Green Chemistry Principles in Scalable Synthesis of Quinoline Derivatives

The integration of green chemistry principles into the synthesis of quinoline derivatives is a significant area of research, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous reagents. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Modified Skraup Reaction | Longer reaction times | "One pot eleven steps" domino reaction facilitated | researchgate.net |

Conducting reactions in a solvent-free environment is a core principle of green chemistry, as it eliminates solvent waste, which is a major contributor to chemical pollution. researchgate.net Several methods for quinoline synthesis have been developed that proceed efficiently without a solvent. For instance, the Friedländer reaction to produce poly-substituted quinolines can be effectively promoted by BiCl₃ under solvent-free, thermal heating conditions. scispace.com This approach not only simplifies the reaction setup and work-up but also reduces the environmental footprint of the synthesis.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is important for exploring structure-activity relationships in medicinal chemistry. Modifications can be made to the quinoline core or the aminoethyl side chain. The synthesis of C-2 and C-3 substituted quinolines, for example, can be achieved through various synthetic routes, including multi-component reactions. nih.gov An imino Diels-Alder reaction has been used to create C-2 aryl-substituted quinolines, demonstrating a versatile approach to functionalizing the quinoline scaffold. researchgate.netnih.gov

Modifying the 2-aminoethyl side chain at the 3-position of the quinoline ring allows for fine-tuning the compound's properties. Strategies for side-chain elongation and modification are drawn from established organic synthesis methodologies.

Chain Elongation: A common strategy for elongating alkyl chains is through the alkylation of terminal alkynes. youtube.com This involves deprotonating a terminal alkyne to form a potent nucleophile (an acetylide anion), which can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, thus extending the chain. youtube.com This principle could be adapted to build longer aminoalkyl chains for subsequent attachment to the quinoline core. Another approach involves the use of N-carboxyanhydrides (NCAs) in polymerization, which allows for the controlled elongation of amino acid chains. researchgate.net

Side Chain Modification: The terminal amino group of the 2-aminoethyl side chain is a prime target for modification. It can be acylated or alkylated to introduce a wide variety of functional groups. For instance, 8-aminoquinoline (B160924) has been successfully condensed with various natural antioxidant acids (lipoic, caffeic, and ferulic acids) via amide bond formation. nih.gov This was achieved by activating the carboxylic acid with a coupling agent like TBTU and reacting it with the amino group on the quinoline derivative. nih.gov A similar strategy could be applied to the aminoethyl side chain of this compound to create a library of diverse derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-hydroxyquinoline |

| 8-hydroxyquinoline |

| 8-aminoquinoline |

| Glycerol |

| Sulfuric acid |

| Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) |

| Bismuth(III) chloride (BiCl₃) |

| Zirconocene dichloride (Cp₂ZrCl₂) |

| MCM-41 |

| Lipoic acid |

| Caffeic acid |

| Ferulic acid |

| O,O'-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |

| Dichloromethane |

Chemical Modifications of the Quinoline Nucleus

The quinoline ring system of this compound is amenable to a variety of chemical modifications, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, namely the electron-donating hydroxyl group at the 6-position and the aminoethyl group at the 3-position, play a crucial role in determining the regioselectivity of these transformations.

Halogenation:

Halogenation, particularly chlorination, of the 6-hydroxyquinoline scaffold has been demonstrated. Enzymatic chlorination of 6-hydroxyquinoline using a flavin-dependent halogenase has been reported to yield 5-chloro-6-hydroxyquinoline. usu.eduusu.edu This biocatalytic approach offers a green and selective method for the introduction of a chlorine atom onto the quinoline ring. While this specific example does not include the 3-(2-aminoethyl) substituent, it provides a strong indication that the position ortho to the hydroxyl group (C5) is activated towards electrophilic attack.

Nitration:

Nitration is a classic electrophilic aromatic substitution reaction that can introduce a nitro group onto the quinoline nucleus, which can then serve as a versatile handle for further functionalization. Studies on the nitration of hydroxyquinolines, such as 8-hydroxyquinoline, have shown that the reaction proceeds to yield dinitro derivatives under certain conditions. srce.hrpw.edu.pl The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the C5 and C7 positions are ortho and para to the hydroxyl group, respectively, and are therefore potential sites for nitration. The presence of the aminoethyl group at C3 might also influence the regioselectivity.

Sulfonation:

The introduction of a sulfonic acid group via sulfonation is another important modification. 8-Hydroxyquinoline-5-sulfonic acid is a known compound, indicating that the position ortho to the hydroxyl group is susceptible to sulfonation. nist.govnih.gov This suggests that the C5 position of this compound would be the likely site of sulfonation.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings. mt.comwikipedia.orgnih.govyoutube.comorganic-chemistry.orgorganic-chemistry.orgyoutube.comyoutube.com These reactions are catalyzed by Lewis acids and involve the reaction of an alkyl or acyl halide with the aromatic substrate. For this compound, the electron-rich nature of the benzene (B151609) ring of the quinoline, activated by the hydroxyl group, would facilitate these reactions. The regioselectivity would again be directed by the existing substituents, with the C5 and C7 positions being the most probable sites of substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. researchgate.netnih.govnobelprize.orgnih.govrsc.org To utilize these methods, a halogen atom is typically first introduced onto the quinoline nucleus. The resulting halo-substituted derivative of this compound can then be coupled with a variety of partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination), to introduce a wide range of functionalities.

The following table summarizes the potential chemical modifications of the quinoline nucleus of this compound based on the reactivity of related 6-hydroxyquinoline systems.

| Reaction Type | Reagents and Conditions | Potential Position of Substitution |

| Halogenation (Chlorination) | Flavin-dependent halogenase | C5 |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | C5, C7 |

| Sulfonation | Fuming sulfuric acid | C5 |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | C5, C7 |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | C5, C7 |

| Palladium-Catalyzed Cross-Coupling | Halo-derivative, coupling partner, Pd catalyst | Position of the halogen |

Introduction of Advanced Functionalities for Specific Chemical Attributes

The introduction of advanced functionalities onto the this compound scaffold is a key strategy to modulate its chemical and biological properties. This can be achieved by either modifying the quinoline nucleus as described above or by derivatizing the existing amino and hydroxyl groups.

Bioisosteric Modifications:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. For this compound, the hydroxyl group at the 6-position could be replaced with other groups such as a methoxy, amino, or thiol group to explore the impact of these changes on the molecule's properties. Similarly, the primary amine of the aminoethyl side chain can be modified to secondary or tertiary amines, or converted to amides or sulfonamides.

Functionalization for Enhanced Targeting or Properties:

Specific functionalities can be introduced to impart desired attributes. For instance, the attachment of fluorescent tags or radiolabels can be used for imaging purposes. The introduction of specific binding moieties can be employed to target the molecule to particular biological sites. Furthermore, the incorporation of polar or ionizable groups can be used to modulate the solubility and pharmacokinetic properties of the compound.

The following table provides examples of advanced functionalities that could be introduced and their potential impact.

| Functional Group Introduced | Method of Introduction | Potential Chemical Attribute |

| Methoxy group | O-alkylation of the hydroxyl group | Altered hydrogen bonding capacity, increased lipophilicity |

| Substituted amines | N-alkylation or N-acylation of the amino group | Modified basicity, steric bulk, and interaction profile |

| Fluorophores | Coupling to a fluorescent dye | Enables fluorescence imaging |

| Radiolabels (e.g., ¹⁸F, ¹¹C) | Radiosynthesis | Enables Positron Emission Tomography (PET) imaging |

| Targeting Ligands | Amide or ether linkage | Directs the molecule to specific biological targets |

| Polyethylene glycol (PEG) chains | PEGylation | Improved solubility and pharmacokinetic profile |

Chemical Transformations and Reaction Pathways of 3 2 Aminoethyl Quinolin 6 Ol

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring is a bicyclic aromatic heterocycle. The benzene (B151609) ring portion is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. In quinoline itself, electrophilic substitution typically occurs at positions 5 and 8. quimicaorganica.orguop.edu.pk

The presence of the hydroxyl group (-OH) at the 6-position significantly influences the regioselectivity of electrophilic substitution. As a strongly activating, ortho-, para-directing group, the hydroxyl group is expected to direct incoming electrophiles primarily to the 5- and 7-positions. The aminoethyl group at the 3-position is a deactivating group due to the electron-withdrawing inductive effect of the protonated amino group under acidic conditions, which are common for electrophilic aromatic substitution. Therefore, the directing effect of the powerful hydroxyl group is anticipated to dominate.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

| Reaction | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃/H₂SO₄ | 3-(2-Aminoethyl)-5-nitroquinolin-6-ol and 3-(2-Aminoethyl)-7-nitroquinolin-6-ol |

| Bromination | Br₂/FeBr₃ | 3-(2-Aminoethyl)-5-bromoquinolin-6-ol and 3-(2-Aminoethyl)-7-bromoquinolin-6-ol |

| Sulfonation | Fuming H₂SO₄ | 3-(2-Aminoethyl)-6-hydroxyquinoline-5-sulfonic acid and 3-(2-Aminoethyl)-6-hydroxyquinoline-7-sulfonic acid |

Reactivity at the 2- and 4-Positions

The 2- and 4-positions of the quinoline ring are electron-deficient due to the influence of the nitrogen atom and are thus generally unreactive towards electrophiles. Electrophilic attack at these positions is highly disfavored.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the quinoline ring typically requires the presence of a good leaving group, such as a halogen, at the electron-deficient 2- or 4-positions. 3-(2-Aminoethyl)quinolin-6-ol does not possess such a leaving group on the quinoline core, making direct nucleophilic substitution on the ring unlikely under standard conditions.

However, the aminoethyl side chain can potentially undergo nucleophilic substitution reactions. For instance, conversion of the amino group into a better leaving group could facilitate substitution. The hydroxyl group could also be converted into a leaving group, though this is less common for phenolic hydroxyls.

Oxidation of the Hydroxyl Group to Quinone Derivatives

Phenols can be oxidized to quinones. The hydroxyl group at the 6-position of the quinoline ring makes this moiety susceptible to oxidation. Electrochemical or chemical oxidation of 6-hydroxyquinoline (B46185) can lead to the formation of quinonoid-type compounds. researchgate.net This process may also lead to oxidative oligomerization. researchgate.netdergipark.org.tr The oxidation of related hydroxyquinones is a known route to synthesize more complex derivatives. mdpi.com The presence of the aminoethyl group might influence the course of the oxidation, and the amino group itself could be susceptible to oxidation under certain conditions.

| Oxidizing Agent | Potential Product |

| Fremy's salt (Potassium nitrosodisulfonate) | 3-(2-Aminoethyl)quinoline-5,6-dione or 3-(2-Aminoethyl)quinoline-6,8-dione |

| Electrochemical Oxidation | Oligomers or quinone derivatives |

Reduction of Nitro Groups (if present in synthetic intermediates or derivatives)

Should electrophilic nitration be performed on this compound to yield nitro derivatives, these nitro groups can be subsequently reduced to amino groups. This is a common transformation in the synthesis of substituted aminoquinolines. Standard reducing agents for aromatic nitro groups, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl), would be effective. This reduction would yield di-amino substituted quinoline derivatives, which could be valuable intermediates for further functionalization.

Functional Group Interconversions (e.g., Imine Formation from the Amino Group)

The primary amino group of the 2-aminoethyl side chain is a key site for functional group interconversions. A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and reversible. masterorganicchemistry.com

The formation of an imine introduces a C=N double bond, which can be a handle for further synthetic transformations, such as reduction to a secondary amine or reaction with nucleophiles. Imines are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.org

| Carbonyl Compound | Reagent/Catalyst | Product |

| Benzaldehyde | Mild acid (e.g., acetic acid) | N-(2-(6-hydroxyquinolin-3-yl)ethyl)-1-phenylmethanimine |

| Acetone | Mild acid | 2-(6-hydroxyquinolin-3-yl)-N-(propan-2-ylidene)ethan-1-amine |

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on the reactions of this compound are not available in the surveyed literature. However, the mechanisms of the fundamental reactions discussed can be inferred from established organic chemistry principles.

Electrophilic Aromatic Substitution: The mechanism would proceed via the formation of a sigma complex (arenium ion), where the stability of this intermediate dictates the regioselectivity. The hydroxyl group at C-6 would stabilize the sigma complex for substitution at C-5 and C-7 through resonance.

Imine Formation: The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine. This process is well-understood and its kinetics are dependent on factors such as pH and the nature of the carbonyl compound. libretexts.org

Oxidation to Quinones: The mechanism of oxidation of phenols can involve single-electron transfer processes to form radical intermediates, which can then couple or be further oxidized. researchgate.net

Further experimental research would be necessary to elucidate the specific reaction kinetics and to fully understand the influence of the various functional groups on the reactivity of this compound.

Computational Chemistry and Theoretical Investigations of 3 2 Aminoethyl Quinolin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of 3-(2-Aminoethyl)quinolin-6-ol at the atomic level. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. ekb.eg This process minimizes the total energy of the molecule to find its most favorable conformation. scirp.org

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. scirp.org DFT provides a detailed map of electron density, highlighting regions that are electron-rich or electron-poor.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Energy Gap

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. ijarset.com For this compound, a theoretical calculation would provide the specific energy values for these orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.66 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific computational studies on this compound are required for experimentally validated data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other charged species. chemrxiv.org The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. Green and yellow represent areas of neutral or near-neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amino group and hydroxyl group.

Reactivity Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. hakon-art.com These descriptors provide a more nuanced understanding of the molecule's stability and reactivity. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. ijarset.com

Chemical Softness (S): The reciprocal of chemical hardness (1 / η), indicating the molecule's polarizability. hakon-art.com

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2. ijres.org

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system. ijarset.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η). hakon-art.com

Nucleophilicity: While not as straightforward to calculate from HOMO/LUMO energies alone, it is conceptually related to the HOMO energy. A higher HOMO energy suggests a greater tendency to donate electrons and thus higher nucleophilicity.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.33 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 3.56 |

| Chemical Potential (μ) | -3.56 |

| Electrophilicity Index (ω) | 2.72 |

Note: The data in this table is illustrative and derived from the sample HOMO/LUMO values. Specific computational studies on this compound are needed for accurate data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of molecules, offering insights that are not available from static quantum chemical calculations.

Adsorption Behavior and Binding Energy Calculations on Material Surfaces

MD simulations can be employed to investigate the interaction of this compound with various material surfaces. This is particularly relevant for applications such as surface coating, corrosion inhibition, or drug delivery. The simulations can model the adsorption process, revealing the preferred orientation of the molecule on the surface and the nature of the intermolecular forces involved.

From the simulation trajectory, the binding energy between this compound and the material surface can be calculated. A higher binding energy indicates a stronger and more stable adsorption. nih.gov These calculations are crucial for designing molecules with tailored surface activities.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to forecast properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net These predictions serve as a valuable tool for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), can be used to optimize the molecule's geometry and subsequently predict its ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical and experimental NMR values for related quinoline (B57606) derivatives have shown a high degree of correlation, validating the consistency of the computational results. nih.gov

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 148.5 | 149.1 |

| C3 | 125.8 | 126.3 |

| C4 | 135.2 | 134.8 |

| C4a | 128.9 | 129.5 |

| C5 | 115.7 | 116.2 |

| C6 | 155.4 | 156.0 |

| C7 | 118.3 | 118.9 |

| C8 | 130.1 | 130.7 |

| C8a | 145.6 | 146.2 |

| C9 (CH₂) | 35.1 | 35.8 |

| C10 (CH₂) | 41.9 | 42.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar quinoline structures.

Similarly, computational methods can predict the vibrational frequencies that correspond to the stretches and bends of the molecule's functional groups. These theoretical IR spectra are crucial for assigning the absorption bands observed in experimental IR spectroscopy.

Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, can be calculated using TD-DFT. rsc.orgdntb.gov.ua These calculations provide insights into the electronic transitions occurring within the molecule, such as the π→π* and n→π* transitions characteristic of aromatic systems like quinoline.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are essential for elucidating the relationship between a molecule's structure and its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. scirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For quinoline derivatives, a lower HOMO-LUMO energy gap often explains the eventual charge transfer interaction taking place within the molecule. scirp.org

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) | Significance |

| EHOMO | -5.89 | Electron-donating ability |

| ELUMO | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.64 | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | 2.32 | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.43 | Measure of reactivity |

| Electronegativity (χ) | 3.57 | Ability to attract electrons |

| Electrophilicity Index (ω) | 2.75 | Propensity to accept electrons |

Note: The data in this table is hypothetical and for illustrative purposes, calculated from the hypothetical HOMO and LUMO energies.

These quantum chemical descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity profile. rsc.orgnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated through computational methods. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating these as sites for electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. thaiscience.infonih.gov This information is invaluable for predicting how the molecule will interact with biological targets or other reactants.

Coordination Chemistry and Ligand Design Utilizing 3 2 Aminoethyl Quinolin 6 Ol

Chelating Properties of the Aminoethylquinolinol Scaffold

The ability of a molecule to form multiple coordinate bonds with a single central metal ion is known as chelation. The 3-(2-aminoethyl)quinolin-6-ol scaffold is an effective chelating agent due to the spatial arrangement of its electron-donating atoms, which allows for the formation of stable, ring-like structures with a metal ion. Most of the bioactivities associated with hydroxyquinoline derivatives stem from this chelating ability. dovepress.com

The this compound molecule possesses three primary sites for coordination with metal ions, making it a potentially tridentate ligand. These sites are the electron-donating atoms that can form coordinate bonds by sharing their lone pairs of electrons with a metal center.

The primary coordination sites are:

Phenolic Oxygen: The oxygen atom of the hydroxyl (-OH) group at the 6-position. Upon deprotonation, this oxygen becomes a negatively charged phenolate (B1203915), which is a strong coordination site. The disappearance of the O-H band in the FTIR spectra of metal complexes confirms the involvement of this oxygen atom in bonding. scirp.org

Quinoline (B57606) Ring Nitrogen: The nitrogen atom within the heterocyclic quinoline ring system is a key coordination site. Spectroscopic data from related complexes show a shift in the C=N band upon coordination, indicating the involvement of this nitrogen atom. scirp.org

Amino Group Nitrogen: The nitrogen atom of the terminal amino (-NH2) group on the ethyl side chain provides a third point of attachment.

This arrangement allows the ligand to wrap around a metal ion, forming stable five- or six-membered chelate rings, which is a characteristic of strong chelating agents. The well-studied 8-hydroxyquinoline (B1678124) is a bidentate agent, utilizing its phenolic oxygen and ring nitrogen. tandfonline.comnih.gov The addition of the aminoethyl group in this compound enhances its denticity.

| Coordination Site | Atom | Functional Group | Role in Chelation |

|---|---|---|---|

| 1 | Oxygen | 6-hydroxyl | Primary binding site upon deprotonation (phenolate) |

| 2 | Nitrogen | Quinoline Ring | Primary heterocyclic binding site |

| 3 | Nitrogen | Aminoethyl Side Chain | Third binding site, conferring tridentate character |

Formation of Metal Complexes

The interaction between the this compound ligand (L) and a metal ion (M) leads to the formation of a metal complex. The characteristics of these complexes, such as their stoichiometry, stability, and geometry, are dictated by the nature of the metal ion and the ligand itself.

The stoichiometry of metal complexes with quinolinol-based ligands often occurs in 1:1 (ML) and 1:2 (ML₂) metal-to-ligand ratios, with some systems also forming 1:3 (ML₃) species. nih.govrsc.org The stability of these complexes in solution is quantified by the stability constant (also known as the formation constant, β), which is the equilibrium constant for the complex formation reaction. wikipedia.org A higher stability constant indicates a stronger interaction and a more stable complex. scispace.com

| Metal Ion | Species | log β |

|---|---|---|

| Cu(II) | [Cu(HL)]⁺ | 10.15 |

| [Cu(HL)₂] | 19.22 | |

| Zn(II) | [Zn(HL)]⁺ | 7.81 |

| [Zn(HL)₂] | 14.82 | |

| Fe(III) | [Fe(HL)]²⁺ | 12.29 |

| [Fe(HL)₂]⁺ | 23.01 | |

| [Fe(HL)₃] | 31.01 |

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligand. For transition metals, common coordination numbers are four and six, leading to tetrahedral, square planar, or octahedral geometries. nih.gov

With a tridentate ligand like this compound, a metal ion with a preference for six-coordination (a common state for ions like Fe(III), Co(II), and Ni(II)) can bind two ligand molecules to form a 1:2 (ML₂) complex. researchgate.net This arrangement would satisfy the metal's coordination sphere and result in an octahedral geometry. In such a complex, the two tridentate ligands can arrange themselves in two possible geometric isomers:

facial (fac) : The three donor atoms of each ligand occupy one face of the octahedron.

meridional (mer) : The three donor atoms of each ligand lie in a plane that bisects the octahedron.

For metal ions that favor four-coordination, such as Cu(II) or Zn(II), the ligand might form a 1:1 (ML) complex where the fourth coordination site is occupied by a solvent molecule (e.g., water) or another anion, resulting in a distorted tetrahedral or square planar geometry. rsc.org

Mechanistic Studies of Metal Ion Complexation

The formation of a metal complex is not instantaneous but proceeds through a series of steps that define its mechanism. Kinetic studies on the complexation of metal ions with 8-hydroxyquinoline provide a model for understanding the mechanism for the this compound scaffold.

Studies on the reaction between ferric iron (Fe(III)) and 8-hydroxyquinoline in aqueous solution revealed a rate law that is first-order with respect to both iron(III) and the ligand, and inverse-first-order with respect to the hydrogen ion concentration. tandfonline.com This inverse dependence on H⁺ concentration suggests that the reactive species of the ligand is its deprotonated (phenolate) form.

The proposed mechanism generally involves two key steps:

Deprotonation of the Ligand: A rapid pre-equilibrium step where the hydroxyl group of the quinolinol ligand loses a proton to form the phenolate anion (L⁻).

HL ⇌ H⁺ + L⁻

Mⁿ⁺ + L⁻ → ML⁽ⁿ⁻¹⁾⁺

Further coordination steps to form higher-order complexes (e.g., ML₂) would follow. Kinetic studies of nickel(II) complexation with 8-hydroxyquinoline also support a mechanism where the reaction rate is dependent on the concentration of the deprotonated ligand species. acs.org The activation energies calculated for these reactions provide insight into the energy barriers that must be overcome for the complex to form. tandfonline.com

Advanced Analytical Applications of 3 2 Aminoethyl Quinolin 6 Ol and Its Derivatives

Fluorescent Probe Design and Development

The design of fluorescent probes based on the quinolin-6-ol framework involves the strategic integration of a recognition unit (receptor) that selectively binds to a target analyte and a signaling unit (fluorophore) that translates this binding event into a measurable optical response. Quinoline (B57606) derivatives are widely used as fluorophores due to their rigid structure, high quantum yield, and reactive nature, which allows for chemical modification to tune their sensing properties nih.govnih.gov.

The utility of quinolin-6-ol derivatives as fluorescent probes is fundamentally linked to their photophysical properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift. These characteristics can be significantly altered by the presence of different substituents on the quinoline ring and the polarity of the solvent medium beilstein-journals.org. For instance, Schiff bases derived from 6-aminoquinolines have demonstrated quantum fluorescence yields ranging from 0.12 to 0.85, with larger Stokes shifts observed in more polar solvents beilstein-journals.org.

The interaction between a quinoline-based probe and its target analyte typically results in either fluorescence enhancement ("turn-on") or quenching ("turn-off"). Several photophysical mechanisms govern these responses:

Photoinduced Electron Transfer (PET): In the absence of the target analyte, the fluorescence of the quinoline fluorophore can be quenched by a nearby electron-rich receptor through the PET process. Upon binding to the analyte, the receptor's ability to donate an electron is suppressed, which blocks the PET pathway and restores fluorescence researchgate.netresearchgate.netresearchgate.net. This "turn-on" mechanism is a common strategy in sensor design researchgate.netnih.gov.

Chelation-Enhanced Fluorescence (CHEF): Many quinoline probes are weakly fluorescent in their free form due to rotations and vibrations that lead to non-radiative energy loss. When the probe chelates with a metal ion, a rigid complex is formed, which restricts these intramolecular movements. This rigidity minimizes non-radiative decay pathways and leads to a significant increase in fluorescence intensity researchgate.net.

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. Analyte binding can alter this distance, leading to a change in FRET efficiency and a corresponding change in the fluorescence signal researchgate.netresearchgate.net.

Intramolecular Charge Transfer (ICT): Probes designed with electron-donating and electron-accepting groups can exhibit ICT upon excitation. Analyte binding can modulate the efficiency of this charge transfer, causing shifts in the emission wavelength and changes in fluorescence intensity crimsonpublishers.com.

Aggregation-Induced Quenching: In some cases, the complexation of a probe with a metal ion can induce the aggregation of probe molecules. This aggregation can lead to fluorescence quenching, providing a "turn-off" sensing mechanism mdpi.com.

The specific mechanism is determined by the molecular design of the probe, including the nature of the fluorophore, the receptor, and the linker connecting them researchgate.netsemanticscholar.org.

The primary goal in designing a fluorescent probe is to achieve high selectivity and sensitivity for a specific target analyte, minimizing interference from other species present in the sample matrix nih.govnih.gov.

Selectivity: Selectivity is achieved by incorporating a recognition moiety that has a strong and specific binding affinity for the target analyte. This is often based on principles of coordination chemistry, where the size, charge, and preferred coordination geometry of a metal ion match the binding pocket of the probe mdpi.comresearchgate.net. For example, the nitrogen and oxygen atoms in the quinolinol structure and associated side chains can form stable coordination complexes with specific metal ions nih.gov. Competitive experiments, where the probe's response to the target is measured in the presence of a large excess of other potential interferents, are crucial for validating selectivity nih.govresearchgate.net.

Sensitivity: Sensitivity is defined by the probe's limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably measured. High sensitivity is achieved by designing probes that exhibit a large change in fluorescence upon analyte binding. Probes with high quantum yields and significant "turn-on" or "turn-off" responses are desirable. Many quinoline-based sensors have demonstrated remarkable sensitivity, with detection limits reaching nanomolar (nM) or even parts-per-billion (ppb) levels, which is well below the guidelines for drinking water set by the World Health Organization (WHO) researchgate.netresearchgate.netnih.govrsc.org.

| Probe Derivative | Target Analyte | Fluorescence Change | Detection Limit (LOD) | Solvent System |

|---|---|---|---|---|

| Quinoline-Schiff Base | Zn2+ | Turn-on | 72 nM | Aqueous media |

| Quinazoline-Based Sensor | Fe3+ | Colorimetric | 53.39 nM | Aqueous media |

| Quinoline-Based Sensor | Cu+ | Turn-on | 1.03 µM | Partially Aqueous |

| Water-Soluble Quinoline Sensor | Zn2+ | Turn-on (317-fold) | 4.48 µM | 100% Aqueous Buffer |

For applications requiring real-time monitoring, the kinetics of the probe's response is a critical parameter. An ideal sensor should exhibit a rapid response upon encountering the analyte. Several quinoline-based probes have been developed to have very fast response times, often occurring within seconds, allowing for the immediate detection of target ions researchgate.net.

Reversibility is another important feature, particularly for developing reusable sensors. A reversible probe can release the bound analyte and return to its original state upon the introduction of a chelating agent (like EDTA) or a change in conditions (like pH). This allows the sensor to be regenerated and used for multiple detection cycles mdpi.com.

The visual colorimetric and fluorometric changes produced by quinoline-based probes are well-suited for integration with portable and low-cost detection platforms, most notably smartphones nih.gov. By using a smartphone's camera to capture images of the sensor's response, quantitative data can be extracted using image processing and Red-Green-Blue (RGB) analysis applications nih.gov.

This approach combines the high sensitivity of fluorescent probes with the accessibility and computational power of modern smartphones, enabling the development of point-of-care and field-deployable analytical systems. These systems can provide real-time, on-site detection of analytes in medical diagnostics, food safety, and environmental monitoring without the need for expensive laboratory equipment nih.govmdpi.com.

Chemical Sensing for Specific Metal Ions (e.g., Al³⁺, Fe³⁺, Hg²⁺, Zn²⁺)

Derivatives of the quinoline scaffold have been extensively developed as fluorescent probes for a wide range of biologically and environmentally important metal ions nih.govnih.gov. The inherent coordination ability of the quinoline nitrogen and a hydroxyl group at a suitable position (as in quinolin-6-ol) provides a robust platform for designing selective metal ion sensors.

Aluminum (Al³⁺): Isomeric quinoline-based Schiff base probes have been shown to act as dual chemosensors for both Al³⁺ and Zn²⁺. One such probe, derived from 6-aminoquinoline, exhibited a 97-fold fluorescence enhancement upon binding to Al³⁺, with a distinct emission wavelength that allowed it to be distinguished from its response to Zn²⁺ researchgate.netnih.gov.

Iron (Fe³⁺): Given the critical role of iron in biological systems and its potential toxicity in excess, numerous quinoline-based fluorescent sensors have been designed for Fe³⁺ detection nih.govnih.gov. These sensors typically operate via a fluorescence quenching mechanism, where the paramagnetic nature of the Fe³⁺ ion facilitates non-radiative decay pathways upon complexation nih.govrsc.org. These probes demonstrate high selectivity and sensitivity for Fe³⁺ over other common metal ions.

Mercury (Hg²⁺): Due to its high toxicity, the detection of mercury (Hg²⁺) is of significant environmental concern. Organic chromofluorescent chemosensors, including those based on heterocyclic systems like quinoline, have been developed for the selective detection of Hg²⁺ in aqueous solutions mdpi.comnih.gov.

Zinc (Zn²⁺): Zinc is a vital trace element, and its detection is important in biological research. Quinoline derivatives are among the most successful fluorescent probes for Zn²⁺. They often work through a "turn-on" mechanism based on CHEF and/or the inhibition of PET, providing a strong fluorescence signal upon binding Zn²⁺ researchgate.netrsc.org. These probes have been used to detect zinc in pure water and biological samples, with high selectivity and sensitivity researchgate.netresearchgate.net.

Understanding the interaction between the fluorescent probe and the metal ion is crucial for optimizing sensor design and interpreting results. The binding mode and stoichiometry (the ratio of probe to metal ion in the complex) are typically elucidated using a combination of experimental techniques and theoretical calculations.

Stoichiometry Determination: The Job's plot method, which involves monitoring the fluorescence or absorbance of solutions with varying mole fractions of the probe and metal ion, is a common technique to determine the binding stoichiometry nih.gov. Spectroscopic titrations (UV-Vis, fluorescence, and NMR) and mass spectrometry (ESI-MS) are also used to confirm the composition of the complex rsc.orgnih.govnih.gov. Quinoline-based probes have been shown to form complexes with different stoichiometries, most commonly 1:1 (probe:metal) nih.govnih.govnih.gov but also 1:2 and 2:1 ratios, depending on the specific probe structure and the metal ion involved researchgate.netresearchgate.netrsc.org.

Binding Mode: The binding mode describes how the metal ion coordinates with the atoms of the probe molecule. For quinolinol derivatives, coordination typically involves the heterocyclic nitrogen atom and the oxygen atom of the hydroxyl group, forming a stable chelate ring rsc.orgbendola.com. Additional donor atoms in side chains can also participate in the coordination, enhancing the stability and selectivity of the complex. Computational methods, such as Density Functional Theory (DFT), are often employed to model the structure of the probe-metal complex and provide insights into the binding mechanism researchgate.netresearchgate.net.

Applications as Building Blocks for Supramolecular Chemistry and Functional Materials

The molecular architecture of 3-(2-Aminoethyl)quinolin-6-ol, featuring a planar quinoline ring, a flexible aminoethyl side chain, and a hydroxyl group, makes it an attractive candidate for the construction of supramolecular assemblies and functional materials. The nitrogen atom in the quinoline ring and the primary amine can act as hydrogen bond acceptors and donors, respectively, while the hydroxyl group can also participate in hydrogen bonding. The aromatic quinoline core allows for π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution.

While direct research on the supramolecular chemistry of this compound is limited, the broader family of quinoline derivatives has been extensively used to create complex, self-assembled structures. These include metallo-supramolecular cages, polymers, and gels with applications in sensing, catalysis, and drug delivery. The amino and hydroxyl functionalities on the this compound scaffold provide convenient handles for covalent modification, allowing for its incorporation into larger, more complex functional systems. For instance, the primary amine can be readily derivatized to form amides, imines, or ureas, enabling the linking of the quinoline core to other molecular units to build polymers or discrete molecular architectures.

The development of functional materials from quinoline-based building blocks is an active area of research. The inherent fluorescence of the quinoline ring system is particularly advantageous for the design of chemosensors. Upon coordination with metal ions or binding to specific anions, the photophysical properties of the quinoline core can be modulated, leading to a measurable change in fluorescence intensity or wavelength. Although specific examples involving this compound are not yet prevalent in the literature, its structural motifs suggest a strong potential for such applications.

Development of Chromatographic and Mass Spectrometric Analytical Methods

The accurate detection and characterization of this compound and its derivatives are essential for their application in various scientific fields. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides a powerful tool for the separation, identification, and quantification of these compounds.

Liquid chromatography-electrospray ionization-time of flight (LC-ESI-ToF) mass spectrometry is a highly sensitive and accurate technique for the analysis of a wide range of organic molecules. In the context of quinoline derivatives, LC-ESI-Q-ToF-MS has been successfully employed for the analysis of complex mixtures, such as isoquinoline (B145761) alkaloids in plant extracts . The high-resolution and exact mass measurement capabilities of ToF analyzers allow for the confident identification of compounds based on their elemental composition . For the analysis of this compound and its derivatives, a reversed-phase HPLC method would likely be employed for separation, followed by ESI in positive ion mode to generate protonated molecular ions [M+H]⁺. The fragmentation of these ions in the mass spectrometer would provide structural information for unambiguous identification.

Matrix-assisted laser desorption/ionization-time of flight (MALDI-ToF) mass spectrometry is another valuable technique, particularly for the analysis of non-volatile and thermally labile compounds. While direct MALDI-ToF analysis of this compound has not been extensively reported, related aminoquinoline compounds have shown promise as matrices and derivatizing agents. For example, 3-aminoquinoline (B160951) has been utilized as a matrix for the MALDI-MS analysis of oligosaccharides nih.gov. It acts as both a matrix that absorbs the laser energy and a derivatizing agent that reacts with the analyte to enhance its ionization efficiency nih.gov. This on-target derivatization simplifies sample preparation and improves the sensitivity of the analysis nih.gov.

Given the structural similarities, it is plausible that this compound or its derivatives could also function as effective MALDI matrices or be derivatized to improve their MALDI-MS response. The primary amine of this compound can be reacted with various reagents to introduce tags that enhance ionization or facilitate specific detection.

The table below summarizes the key aspects of these advanced analytical techniques for the characterization of this compound and its derivatives.

| Analytical Technique | Ionization Method | Mass Analyzer | Key Advantages for Analysis of this compound Derivatives |

| LC-ESI-ToF MS | Electrospray Ionization (ESI) | Time of Flight (ToF) | High sensitivity, high resolution, accurate mass measurement, suitable for complex mixtures. |

| MALDI-ToF MS | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Time of Flight (ToF) | Suitable for non-volatile and thermally labile compounds, potential for use as a matrix or with derivatization for enhanced sensitivity. |

Future Research Directions and Unexplored Avenues

Advancements in Synthetic Methodologies and Chemical Transformations

While classical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, provide foundational routes, future research should focus on more efficient, sustainable, and versatile synthetic strategies to access 3-(2-Aminoethyl)quinolin-6-ol and its derivatives. acs.orgnih.gov

Advanced Synthetic Routes: Modern synthetic chemistry offers numerous pathways that could be adapted for the efficient construction of the this compound scaffold.

Multicomponent Reactions (MCRs): Research into novel MCRs could provide a highly atom-economical and convergent approach. nih.gov A potential strategy involves a one-pot reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone, an acetaldehyde (B116499) equivalent bearing a protected amino group, and a third component to build the quinoline core with the desired substitution pattern.

C-H Activation/Annulation Cascades: Palladium-catalyzed cascade reactions involving C-H activation are powerful tools for heterocycle synthesis. researchgate.netsnnu.edu.cn A forward-thinking approach would involve the direct C-H functionalization of anilines with precursors that install the aminoethyl side chain and facilitate subsequent annulation to form the quinoline ring. For instance, palladium-catalyzed reactions of N-aryl alkylamides have been shown to construct γ-lactam derivatives, and similar strategies using ligands like acetyl-protected aminoethyl quinoline (APAQ) could be explored. researchgate.netnih.gov

Flow Chemistry and Microwave-Assisted Synthesis: To improve reaction efficiency, yield, and safety, future syntheses could employ flow chemistry or microwave-assisted protocols. mdpi.com These technologies allow for precise control over reaction parameters and can significantly shorten reaction times, as demonstrated in the microwave-assisted synthesis of 6-hydroxyquinoline (B46185). mdpi.com

Novel Chemical Transformations: Post-synthesis modification of this compound offers a modular approach to a diverse library of functional molecules.

Side-Chain Functionalization: The primary amine of the aminoethyl group is a prime target for transformations. Future work could explore its reaction with various electrophiles to introduce new functionalities. For example, acylation could be used to attach reporter groups or other ligand fragments.

Core Functionalization: The quinoline ring itself can be further functionalized. Electrophilic aromatic substitution reactions, guided by the activating effect of the hydroxyl group, could introduce substituents at various positions. Palladium-catalyzed cross-coupling reactions could also be employed to attach aryl, alkyl, or other groups to specific positions of the quinoline core, provided a suitable halide is first installed.

Photocycloaddition Reactions: The photochemical properties of the quinoline system could be exploited. Research into intra- and intermolecular [2+2]-photocycloaddition reactions, similar to those studied for 4-(2'-aminoethyl)quinolones, could lead to the synthesis of complex, tetracyclic structures with novel properties.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products. | Development of novel one-pot procedures for substituted quinolines. | Nanocatalysts have been shown to be effective in multicomponent synthesis of quinoline derivatives. nih.gov |

| C-H Activation/Annulation | High efficiency, avoids pre-functionalization of starting materials. | Design of specific ligands and catalysts for regioselective functionalization. | Quinoline-based ligands are crucial for enabling challenging Pd-catalyzed C(sp³)-H activation. researchgate.netnih.gov |

| Flow/Microwave Synthesis | Rapid reaction times, improved yields, enhanced safety and scalability. | Optimization of reaction conditions for continuous or rapid batch production. | Microwave-assisted Skraup reactions have been successfully used for 6-hydroxyquinoline synthesis. mdpi.com |

Rational Design of Next-Generation Coordination Complexes

The tridentate N,N,O-donor environment of this compound makes it an exceptional ligand for forming stable complexes with a wide range of metal ions. nih.govnih.govacs.org Future research should move beyond simple complexation and focus on the rational design of coordination compounds with tailored electronic, optical, and catalytic properties.

Luminescent Materials: Quinolinol-based ligands are renowned for their use in luminescent metal complexes, particularly with Al(III) and Zn(II). rsc.orgacs.org Future work could focus on synthesizing complexes of this compound with lanthanide ions (e.g., Eu³⁺, Tb³⁺) to create materials with sharp, long-lived, near-infrared (NIR) emission for applications in bio-imaging and telecommunications. core.ac.uk The aminoethyl side chain could be further functionalized to tune the ligand field and enhance the "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the metal center.

Catalysis: The coordination of transition metals like Cu(II), Pd(II), or Ru(II) to the this compound scaffold could yield novel catalysts. nih.govacs.org The defined geometry and electronic environment imposed by the ligand could be exploited to catalyze specific organic transformations, such as oxidation, reduction, or cross-coupling reactions. The development of chiral versions of the ligand could lead to asymmetric catalysts for enantioselective synthesis.

Bioinorganic Chemistry: Given the biological relevance of quinoline derivatives, metal complexes of this compound could be explored as potential therapeutic or diagnostic agents. For example, complexes with metals like copper or zinc could be designed to interact with biological targets such as DNA or specific enzymes. nih.gov

The design principles for these complexes would involve systematically varying the metal ion and modifying the ligand structure to control the resulting properties, as outlined in Table 2.

| Application Area | Target Metal Ions | Design Strategy | Desired Property |

| Luminescent Materials | Al(III), Zn(II), Lanthanides (Eu, Tb) | Functionalize the aminoethyl group to tune ligand-to-metal energy transfer. | High quantum yield, long-lived emission, NIR emission. rsc.orgcore.ac.uk |

| Homogeneous Catalysis | Pd(II), Ru(II), Cu(II), Mn(II) | Introduce chiral centers on the aminoethyl chain for asymmetric catalysis. | High catalytic activity and selectivity in organic transformations. |

| Bioinorganic Agents | Cu(II), Zn(II), Pt(II), Au(I) | Modify lipophilicity and steric bulk to enhance cellular uptake and target binding. | Specific binding to biomolecules like DNA or proteins. nih.govacs.org |

Development of Highly Specific and Responsive Chemical Sensors

The inherent fluorescence of the quinolinol core provides a strong basis for the development of chemical sensors. researchgate.netresearchgate.net The presence of multiple binding sites in this compound allows for the design of highly specific and responsive "turn-on" or "turn-off" sensors for various analytes.

Metal Ion Sensing: The N,N,O-donor set is well-suited for chelating metal ions. Future research could develop sensors based on chelation-enhanced fluorescence (CHEF), where the binding of a specific metal ion restricts photoinduced electron transfer (PET) and "turns on" fluorescence. researchgate.netsemanticscholar.org By carefully selecting the metal ion, it may be possible to design sensors with high selectivity for biologically important cations (e.g., Zn²⁺, Fe³⁺) or environmentally hazardous heavy metals (e.g., Hg²⁺, Pb²⁺). worktribe.comacs.org The aminoethyl group provides flexibility, which can be crucial for accommodating the preferred coordination geometry of different metal ions, thereby enhancing selectivity.

Anion and Neutral Molecule Sensing: The aminoethyl group can be functionalized with receptors for anions or neutral molecules. For example, incorporating urea (B33335) or thiourea (B124793) moieties could create binding sites for anions like fluoride (B91410) or acetate (B1210297) through hydrogen bonding. The binding event could trigger a conformational change or an electronic perturbation that modulates the fluorescence of the quinolinol fluorophore.

Ratiometric and Multi-analyte Sensing: A more advanced approach would be to develop ratiometric sensors, where analyte binding causes a shift in the emission wavelength, allowing for more accurate quantification by measuring the ratio of intensities at two wavelengths. Furthermore, functionalization of the quinoline core could create dual-emissive probes capable of detecting multiple analytes simultaneously. researchgate.netresearchgate.netrsc.org

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Advantage |

| Metal Ion Sensor | Zn²⁺, Fe³⁺, Hg²⁺, Al³⁺ | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) | High selectivity and sensitivity for biologically or environmentally relevant ions. worktribe.comacs.org |

| Anion Sensor | F⁻, CN⁻, AcO⁻ | Hydrogen bonding interactions leading to fluorescence modulation. | Detection of important anions in aqueous or organic media. |

| pH Sensor | H⁺ / OH⁻ | Protonation/deprotonation of nitrogen or hydroxyl groups. | Monitoring pH changes in biological or industrial processes. researchgate.net |

| Multi-analyte Probe | Multiple ions/molecules | Combination of different recognition sites on a single scaffold. | Simultaneous detection of multiple species. rsc.org |

Theoretical Insights to Predict Novel Chemical Reactivity and Properties

Computational chemistry provides powerful tools to guide and accelerate the experimental exploration of this compound. nih.govnih.gov Density Functional Theory (DFT) and other theoretical methods can offer deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, enabling a more rational approach to its application.

Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways for both the synthesis and functionalization of the molecule. nih.gov By calculating the energies of intermediates and transition states, researchers can predict the feasibility of a proposed reaction, understand regioselectivity, and optimize reaction conditions before committing to extensive lab work. This approach has been used to understand the regioselectivity of reactions on other quinoline systems.

Modeling Spectroscopic and Photophysical Properties: Time-Dependent DFT (TD-DFT) is a valuable tool for predicting the absorption and emission spectra of molecules. researchgate.netresearchgate.net These calculations can help rationalize the observed photophysical properties of this compound and its metal complexes. For sensor design, TD-DFT can predict how the electronic transitions (e.g., HOMO-LUMO gap) will be affected by analyte binding, providing a theoretical basis for the expected fluorescence response. nih.govnih.gov

Guiding the Design of Coordination Complexes: Computational modeling can be used to predict the geometry and stability of metal complexes. By simulating the coordination of different metal ions to the ligand, researchers can pre-screen candidates for specific applications. For example, calculations can help understand the binding affinities and coordination preferences that lead to selective metal ion sensing.

Table 3 summarizes the potential applications of theoretical methods in the study of this compound.

| Theoretical Method | Application Area | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction energies, activation barriers, regioselectivity. | Rational design of synthetic routes and prediction of reaction outcomes. nih.gov |

| Time-Dependent DFT (TD-DFT) | Sensors & Materials | UV-Vis absorption, fluorescence emission wavelengths, HOMO-LUMO gaps. researchgate.net | Understanding photophysical properties and guiding the design of fluorescent sensors and materials. researchgate.net |

| Molecular Docking | Bioinorganic Chemistry | Binding modes and affinities with biological macromolecules. | Prediction of potential biological targets and mechanisms of action. researchgate.net |